TA-1801

説明

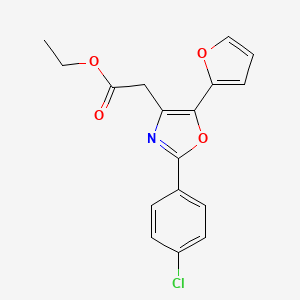

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-[2-(4-chlorophenyl)-5-(furan-2-yl)-1,3-oxazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4/c1-2-21-15(20)10-13-16(14-4-3-9-22-14)23-17(19-13)11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPJQAHXMFEKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236996 | |

| Record name | TA 1801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88352-44-7 | |

| Record name | Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxzoleacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088352447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TA 1801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Deep Dive into the Discovery and Development of TG-1801: A First-in-Class CD47/CD19 Bispecific Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-1801, also known as zeripatamig, is a first-in-class, fully human, kappa-lambda (κλ) body bispecific antibody that represents a novel immunotherapeutic strategy for B-cell malignancies.[1][2] Developed by TG Therapeutics, and licensed from Novimmune, TG-1801 is engineered to simultaneously target CD19, a well-established B-cell specific marker, and CD47, an innate immune checkpoint often referred to as the "don't eat me" signal.[1][3] This dual-targeting mechanism is designed to overcome the limitations of existing CD47-targeted therapies by selectively directing the blockade of CD47 to CD19-expressing B-cells, thereby minimizing off-target effects on healthy cells like red blood cells and platelets.[4][5] This in-depth guide explores the discovery, mechanism of action, preclinical development, and clinical evaluation of TG-1801, providing a comprehensive resource for professionals in the field.

Molecular Design and Discovery

TG-1801 is constructed using Novimmune's proprietary κλ body platform. This innovative format allows for the creation of a bispecific antibody that maintains the structure and favorable properties of a conventional monoclonal antibody.[3] The antibody is composed of two single-chain variable fragments (scFv), one binding to CD19 and the other to CD47.[6]

A key feature of TG-1801's design is the differential binding affinity for its two targets. It binds to CD19 with a high, sub-nanomolar affinity, ensuring potent anchoring to B-cells.[7] In contrast, its affinity for CD47 is significantly lower, in the sub-micromolar range.[7][8] This engineered disparity in binding affinities is crucial for its safety and targeted activity. The high-affinity interaction with CD19 localizes the antibody on the surface of B-cells, which then facilitates the lower-affinity binding to CD47 on the same cell. This mechanism prevents the widespread binding of TG-1801 to CD47 expressed on healthy cells, a major concern with first-generation CD47-targeting agents that can lead to anemia and thrombocytopenia.[2][7]

Mechanism of Action

TG-1801 orchestrates a multi-pronged attack against B-cell malignancies through the following mechanisms:

-

Targeted Phagocytosis: By binding to CD47 on CD19-positive B-cells, TG-1801 blocks the interaction between CD47 and its receptor, signal regulatory protein alpha (SIRPα), on macrophages.[6] This blockade disrupts the inhibitory "don't eat me" signal, thereby promoting the phagocytosis of the targeted B-cell by macrophages.[6] This pro-phagocytic signal is further enhanced by the exposure of "eat me" signals, such as calreticulin, on the surface of tumor cells.[6]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): TG-1801 possesses a fully functional IgG1 Fc region, which can engage with Fc receptors on immune effector cells, such as natural killer (NK) cells.[3] This engagement triggers ADCC, leading to the direct lysis of the targeted B-cell.[6]

-

Synergistic Activity with Other Agents: Preclinical studies have demonstrated that TG-1801 can act synergistically with other anti-cancer agents. For instance, it has been shown to enhance the ADCC and antibody-dependent cellular phagocytosis (ADCP) initiated by the anti-CD20 monoclonal antibody ublituximab.[4][9]

dot

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. lightchainbio.com [lightchainbio.com]

- 3. TG Therapeutics and Novimmune SA Announce Global Agreement for Development and Commercialization of a Novel Anti-CD47/ Anti-CD19 Bispecific Antibody | TG Therapeutics, Inc. [ir.tgtherapeutics.com]

- 4. TG Therapeutics Presents Preclinical Data for TG-1801, a First-in-Class Anti-CD47/CD19 Bispecific Antibody, at the 24th European Hematology Association Annual Congress | TG Therapeutics, Inc. [ir.tgtherapeutics.com]

- 5. TG Therapeutics’s new anti-CD47 and CD19 therapy TG-1801 enters Phase I clinical practice – Creative Biolabs Bispecific Antibody Blog [creative-biolabs.com]

- 6. Facebook [cancer.gov]

- 7. GPR183 mediates the capacity of the novel CD47-CD19 bispecific antibody TG-1801 to heighten ublituximab-umbralisib (U2) anti-lymphoma activity | bioRxiv [biorxiv.org]

- 8. Structural analysis of light chain-driven bispecific antibodies targeting CD47 and PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tgtherapeutics.com [tgtherapeutics.com]

The Dual-Targeting Immunotherapy: A Technical Overview of the CD47-CD19 Bispecific Antibody TA-1801 (TG-1801)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TA-1801, also known as TG-1801, is a first-in-class, fully human bispecific antibody engineered to simultaneously target CD47 and CD19.[1] This novel immunotherapy is designed to selectively act on CD19-positive B-cell malignancies, leveraging a dual mechanism of action that overcomes the limitations of monospecific CD47-targeting therapies. By binding with high affinity to CD19, TG-1801 is anchored to B-cells, enabling its lower-affinity arm to effectively block the CD47-SIRPα "don't eat me" signal on the same cell.[1][2] This targeted approach aims to minimize hematological toxicities associated with indiscriminate CD47 blockade on healthy cells, such as red blood cells and platelets.[1] Preclinical studies have demonstrated TG-1801's potential in mediating potent anti-tumor activity through enhanced antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[2] Furthermore, synergistic effects have been observed when TG-1801 is combined with other agents, such as the anti-CD20 antibody ublituximab and the PI3K-delta inhibitor umbralisib.[3] A Phase 1 clinical trial has been initiated to evaluate the safety and efficacy of TG-1801 in patients with relapsed or refractory B-cell lymphoma.[4]

Core Mechanism of Action

TG-1801 is a bispecific antibody composed of two single-chain variable fragments (scFv), one targeting the B-cell specific antigen CD19 and the other targeting the broadly expressed immune checkpoint molecule CD47.[5] The differential binding affinities, with high affinity for CD19 and lower affinity for CD47, ensure the selective activity of TG-1801 on CD19-expressing cells.[2][6]

The proposed mechanism of action involves a two-step process:

-

Tumor Cell Anchoring: The anti-CD19 arm of TG-1801 first binds with high affinity to the CD19 receptor on the surface of malignant B-cells.[1]

-

Immune Checkpoint Blockade: This anchoring facilitates the binding of the anti-CD47 arm to the CD47 protein on the same tumor cell, effectively blocking its interaction with the signal-regulatory protein alpha (SIRPα) on macrophages and other myeloid cells.[5]

The blockade of the CD47-SIRPα axis abrogates the inhibitory "don't eat me" signal, thereby promoting the phagocytosis of the opsonized tumor cell by macrophages.[5] Additionally, the intact Fc region of TG-1801 can engage Fc receptors on immune effector cells like Natural Killer (NK) cells and macrophages, leading to ADCC and further enhancing ADCP.[6]

Signaling Pathways and Experimental Workflow

TG-1801 Mediated Signaling Pathway

Caption: TG-1801 dual-targeting mechanism of action.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for TG-1801.

Quantitative Data Summary

In Vivo Efficacy of TG-1801 in Raji Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) (%) | Number of Tumor-Free Mice (Day 35 post-treatment) |

| Ublituximab | 5mg/kg, qw | 88 | 3/8 |

| Umbralisib | 150mg/kg, bid | 50 | 2/8 |

| TG-1801 | 5mg/kg, qw | 76 | 1/8 |

| TG-1801 + Umbralisib | As above | 85 | 3/8 |

| TG-1801 + Ublituximab | As above | 93 | 3/8 |

| TG-1801 + Ublituximab + Umbralisib (U2) | As above | 93 | 3/8 |

Data sourced from preclinical studies in a subcutaneous Raji lymphoma mouse model.[3]

Key Experimental Protocols

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Principle: This assay quantifies the ability of TG-1801 to induce the lysis of target tumor cells by effector immune cells, such as NK cells, through the release of lactate dehydrogenase (LDH) from damaged cells.

Methodology:

-

Cell Preparation:

-

Target Cells: CD19-positive B-cell lymphoma cell lines (e.g., Raji) are cultured and harvested.

-

Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and used as effector cells.

-

-

Assay Setup:

-

Target cells are seeded in a 96-well plate.

-

TG-1801 or an isotype control antibody is added at various concentrations.

-

Effector cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

-

Incubation: The plate is incubated for 4 hours at 37°C to allow for cell-mediated cytotoxicity.

-

LDH Measurement:

-

The plate is centrifuged, and the supernatant is transferred to a new plate.

-

LDH substrate is added, and the plate is incubated at room temperature, protected from light.

-

The absorbance is measured at 490 nm using a microplate reader.

-

-

Data Analysis: The percentage of specific lysis is calculated by comparing the LDH release in the presence of TG-1801 to the spontaneous release (target cells and effector cells alone) and maximum release (target cells lysed with a detergent).

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Principle: This assay measures the engulfment of antibody-opsonized tumor cells by phagocytic cells, such as macrophages, using flow cytometry.

Methodology:

-

Cell Preparation:

-

Target Cells: Raji cells are labeled with a fluorescent dye (e.g., CFSE).

-

Effector Cells: Monocytes are isolated from PBMCs and differentiated into macrophages.

-

-

Opsonization:

-

The fluorescently labeled target cells are incubated with TG-1801 or an isotype control antibody for 30 minutes.

-

-

Co-culture:

-

The opsonized target cells are co-cultured with the macrophages at a specific macrophage-to-target cell ratio (e.g., 1:4) for 1 hour.

-

-

Flow Cytometry Analysis:

-

The cells are harvested and stained with a macrophage-specific marker (e.g., anti-CD14).

-

The percentage of macrophages that have engulfed the target cells (double-positive for the macrophage marker and the target cell fluorescent dye) is determined by flow cytometry.

-

In Vivo Raji Xenograft Model

Principle: This model assesses the anti-tumor efficacy of TG-1801 in a living organism by implanting human B-cell lymphoma cells into immunodeficient mice.

Methodology:

-

Animal Model: NOD-scid IL2Rgammanull (NSG) mice are used due to their compromised immune system, which allows for the engraftment of human cells.

-

Tumor Implantation: Raji cells are injected subcutaneously into the flank of the mice.

-

Treatment:

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

TG-1801, alone or in combination with other agents, is administered intravenously or intraperitoneally at specified doses and schedules.

-

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis:

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry to assess the infiltration of immune cells (e.g., F4/80-positive macrophages).

-

Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

-

References

- 1. lightchainbio.com [lightchainbio.com]

- 2. biorxiv.org [biorxiv.org]

- 3. tgtherapeutics.com [tgtherapeutics.com]

- 4. Study of TG-1801 in Subjects With B-Cell Lymphoma [clin.larvol.com]

- 5. Facebook [cancer.gov]

- 6. Frontiers | Potential Role of CD47-Directed Bispecific Antibodies in Cancer Immunotherapy [frontiersin.org]

Preclinical Data on TA-1801: A Technical Overview

Disclaimer: This document summarizes the publicly available preclinical data on TA-1801, a hypolipidemic agent. The information is primarily derived from the abstracts of scientific publications. A comprehensive in-depth guide would necessitate access to the full-text articles, which could not be retrieved.

Core Compound Information

This compound, chemically known as ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, was investigated for its potential as a hypolipidemic agent. Preclinical studies have demonstrated its efficacy in reducing serum lipids and influencing platelet aggregation.

Quantitative Preclinical Data

The following table summarizes the key quantitative findings from in vivo studies of this compound in rat models.

| Parameter | Animal Model | Dosage | Effect | Source |

| Serum Cholesterol Reduction | Normal Sprague-Dawley Rats | 0.05% in diet | 23% reduction | [1] |

| Serum Triglyceride Reduction | Normal Sprague-Dawley Rats | 0.05% in diet | 35% reduction | [1] |

| Relative Potency | Hereditary Hyperlipidemic Rats (THLR/1) vs. Normal Rats | Not specified | ~10 times more active | [1] |

| In Vitro Platelet Aggregation | - | Not specified | Inhibition observed | [1] |

| Ex Vivo Platelet Aggregation | Hyperlipidemic Plasma Platelet | Not specified | Normalization of hyperaggregability | [1] |

Experimental Protocols

Based on the available abstracts, the following outlines the methodologies used in the preclinical evaluation of this compound.

In Vivo Hypolipidemic Activity

-

Animal Models:

-

Normal male Sprague-Dawley rats were used to assess the baseline hypolipidemic effects.

-

Hereditary hyperlipidemic rats (THLR/1) were utilized to evaluate the compound's efficacy in a model of established hyperlipidemia.

-

-

Dosing Regimen:

-

This compound was administered to normal rats as a dietary admixture at a concentration of 0.05%.

-

-

Efficacy Endpoints:

-

Serum levels of cholesterol and triglycerides were measured to determine the extent of lipid reduction.

-

In Vitro and Ex Vivo Platelet Aggregation

-

The abstracts mention that this compound was found to inhibit platelet aggregation in vitro and normalize hyperaggregability of platelets from hyperlipidemic plasma ex vivo. However, specific details regarding the experimental setup, such as the agonists used to induce aggregation and the concentrations of this compound tested, are not available in the reviewed abstracts.

Metabolism Studies

-

Animal Models: The metabolism of this compound was investigated in rats, rabbits, and dogs.

-

Dosing: A single oral dose of 50 mg/kg of 14C-labeled this compound was administered.

-

Metabolic Pathways Investigated: The primary metabolic transformations were identified as hydrolysis of the ethyl ester, followed by glucuronidation of the resulting carboxylic acid and cleavage of the furan ring.

Visualizations: Metabolic and Hypothetical Signaling Pathways

Metabolic Pathway of this compound

The following diagram illustrates the initial metabolic steps of this compound as described in the literature.

Metabolic fate of this compound in vivo.

Hypothesized Mechanism of Platelet Aggregation Inhibition

While the specific molecular target of this compound for inhibiting platelet aggregation is not detailed in the available literature, the following diagram depicts a generalized workflow of platelet activation and aggregation, highlighting potential intervention points for an inhibitory compound.

Potential points of this compound intervention.

Conclusion

The available preclinical data indicate that this compound is a hypolipidemic agent with the ability to reduce both cholesterol and triglyceride levels in rats. Furthermore, it exhibits inhibitory effects on platelet aggregation. The primary metabolic pathways involve hydrolysis and subsequent conjugation or ring cleavage. A more detailed understanding of its mechanism of action, dose-response relationships, and comprehensive safety profile would require access to the full-text scientific publications.

References

In-Depth Technical Guide: Target Validation of TG-1801 in B-Cell Non-Hodgkin's Lymphoma (B-NHL)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for TG-1801, a first-in-class bispecific antibody, in the context of B-cell Non-Hodgkin's Lymphoma (B-NHL). This document details the mechanism of action, preclinical efficacy, and clinical trial data, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of TG-1801's therapeutic potential.

Introduction to TG-1801

TG-1801 is a bispecific antibody that concurrently targets CD19 and CD47.[1][2] This dual-targeting strategy is designed to selectively act on CD19-positive B-cells, thereby blocking the CD47-SIRPα "don't eat me" signal and promoting the elimination of malignant cells by macrophages.[3][4] The differential binding affinity of TG-1801, with a higher affinity for CD19 than for CD47, allows for targeted CD47 blockade on B-cells while minimizing off-target effects on other cells that express CD47, such as red blood cells and platelets.[5] TG-1801 is currently under investigation in a Phase 1 clinical trial for patients with relapsed or refractory B-cell malignancies.[6]

Mechanism of Action: A Dual-Pronged Attack

TG-1801's mechanism of action is centered on overcoming a key immune evasion pathway utilized by cancer cells.

-

CD19 Targeting: The high-affinity arm of TG-1801 binds to CD19, a B-cell specific surface antigen, ensuring the antibody's activity is localized to the target B-lymphocytes.[7]

-

CD47-SIRPα Checkpoint Blockade: The second arm of TG-1801 binds to CD47, preventing its interaction with SIRPα on macrophages.[7] This interaction normally sends an inhibitory signal that prevents phagocytosis. By blocking this signal, TG-1801 renders the malignant B-cells susceptible to macrophage engulfment.[3][4]

-

Enhanced Effector Function: This targeted disruption of the CD47-SIRPα axis potentiates both antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to a robust anti-tumor immune response.[3][8]

Below is a diagram illustrating the proposed signaling pathway of TG-1801.

Caption: TG-1801 binds CD19 on B-cells and blocks the CD47-SIRPα interaction, promoting phagocytosis.

Preclinical Validation Data

Preclinical studies have demonstrated the potent anti-tumor activity of TG-1801, particularly in combination with other agents.

In Vivo Efficacy in a Raji Xenograft Model

In a subcutaneous Raji (Burkitt's lymphoma) mouse model, TG-1801 demonstrated significant, dose-dependent tumor growth inhibition.

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | p-value vs. hIgG1 control |

| hIgG1 control | 6 | - | - |

| TG-1801 | 0.03 | Not significant | >0.05 |

| TG-1801 | 0.1 | Not significant | >0.05 |

| TG-1801 | 0.3 | Not significant | >0.05 |

| TG-1801 | 1 | Significant | <0.05 |

| TG-1801 | 6 | Highly Significant | <0.0001 |

Data sourced from a preclinical study presented at the American Society of Hematology 64th Congress.[2]

Synergy with Ublituximab and Umbralisib (U2)

Preclinical models have shown that TG-1801 potentiates the activity of the U2 regimen (ublituximab, an anti-CD20 mAb, and umbralisib, a PI3Kδ/CK1ε inhibitor).[3][9]

| Treatment Group | Tumor Growth Inhibition (TGI) |

| Ublituximab | 88% |

| Ublituximab + Umbralisib (U2) | 85% |

| TG-1801 | 76% |

| TG-1801 + Ublituximab | 93% |

| TG-1801 + U2 | 93% |

Data from in vivo Raji lymphoma model.[9]

Furthermore, the combination of TG-1801 with U2 led to a four-fold increase in M2-dependent ADCP compared to a two-fold increase with U2 alone.[10]

Clinical Validation Data

The first-in-human Phase 1 trial (NCT03804996) has provided initial safety and efficacy data for TG-1801 in patients with relapsed/refractory B-cell lymphomas.[2][6]

Patient Demographics and Prior Therapies

| Characteristic | Monotherapy (n=14) | Combination with Ublituximab (n=16) |

| Median Prior Systemic Therapies | 3 (range, 1-8) | 3 (range, 1-8) |

| Prior Anti-CD20 Therapy | 100% | 100% |

| Refractory to Last Therapy | 46% | 46% |

| Extranodal Disease | 70% | 70% |

| Bulky Disease | 30% | 30% |

Data as of May 2022, presented at the American Society of Hematology 64th Congress.[6]

Preliminary Efficacy Results

| Treatment Group | Disease Type | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |

| TG-1801 Monotherapy | Indolent Lymphomas (FL, MZL) | Reasonable Activity | - | - |

| Aggressive Lymphomas (DLBCL) | Less Activity | - | - | |

| TG-1801 + Ublituximab | DLBCL and FL | 44% | 1 | 6 |

Qualitative descriptions of monotherapy activity are based on an interview with Dr. Chan Yoon Cheah.[3][11] Quantitative data for the combination therapy is from a presentation at the American Society of Hematology 64th Congress.[2]

Key Experimental Protocols

This section outlines the methodologies for key experiments used in the validation of TG-1801.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol provides a general framework for assessing the ability of TG-1801 to induce NK cell-mediated lysis of B-NHL cells.

Workflow for ADCC Assay

Caption: Workflow for assessing TG-1801 mediated antibody-dependent cellular cytotoxicity.

Methodology:

-

Target Cell Preparation: Culture B-NHL cell lines (e.g., Raji, Daudi) under standard conditions.[12] On the day of the assay, harvest cells and adjust to a concentration of 2 x 10^5 cells/mL.[12]

-

Effector Cell Preparation: Isolate human Natural Killer (NK) cells from peripheral blood mononuclear cells (PBMCs).[12]

-

Assay Setup:

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[9]

-

Lysis Measurement:

-

LDH Release Assay: Quantify the release of lactate dehydrogenase (LDH) from lysed target cells using a commercially available kit (e.g., Cytotoxicity Detection KitPLUS, Sigma Aldrich).[9]

-

Flow Cytometry: Alternatively, label target cells with a fluorescent dye and co-stain with markers of apoptosis (e.g., Annexin V, 7-AAD) to quantify cell death.[13]

-

-

Data Analysis: Calculate the percentage of specific lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol outlines a method to measure the phagocytosis of B-NHL cells by macrophages in the presence of TG-1801.

Workflow for ADCP Assay

Caption: Workflow for assessing TG-1801 mediated antibody-dependent cellular phagocytosis.

Methodology:

-

Target Cell Preparation: Label Raji cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[9]

-

Effector Cell Preparation: Differentiate macrophages from peripheral blood mononuclear cells (PBMCs).[9]

-

Assay Setup:

-

Analysis by Flow Cytometry:

In Vivo Raji Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of TG-1801.

Workflow for Raji Xenograft Model

Caption: Workflow for evaluating the in vivo efficacy of TG-1801 using a Raji xenograft model.

Methodology:

-

Cell Preparation: Prepare a suspension of Raji cells in a suitable medium, potentially mixed with Matrigel to enhance tumor formation.[8] A typical injection volume contains 1.5 x 10^6 cells.[8]

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human tumor cells.[8]

-

Tumor Implantation: Subcutaneously inject the Raji cell suspension into the flank of the mice.[8]

-

Monitoring and Treatment:

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 60-90 mm³), randomize the animals into treatment and control groups.[8]

-

Administer TG-1801 and control antibodies (e.g., human IgG1) via an appropriate route, such as intravenous injection.[2]

-

Measure tumor volume and mouse body weight regularly (e.g., 3 times a week).[2]

-

-

Endpoint and Analysis:

-

The study endpoint may be a specific tumor volume (e.g., 2,000 mm³) or a predetermined time point.[8]

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[8]

-

Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.

-

Conclusion

The preclinical and early clinical data for TG-1801 provide a strong validation for its dual-targeting approach in B-NHL. The selective blockade of the CD47-SIRPα checkpoint on CD19-positive B-cells, leading to enhanced ADCC and ADCP, represents a promising therapeutic strategy. The synergistic effects observed with other targeted agents further underscore its potential in combination therapies. Ongoing and future clinical studies will be crucial in fully defining the safety and efficacy profile of TG-1801 and its role in the treatment landscape of B-NHL.

References

- 1. Protocol for assessing antibody-mediated cellular phagocytosis of lymphoma cells by human and murine macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tgtherapeutics.com [tgtherapeutics.com]

- 3. Results from the first-in-human trial of TG-1801 in patients with B-cell lymphoma | VJHemOnc [vjhemonc.com]

- 4. researchgate.net [researchgate.net]

- 5. lightchainbio.com [lightchainbio.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Facebook [cancer.gov]

- 8. Raji Xenograft Model - Altogen Labs [altogenlabs.com]

- 9. tgtherapeutics.com [tgtherapeutics.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. agilent.com [agilent.com]

- 13. stemcell.com [stemcell.com]

The Role of TG-1801 in Macrophage-Mediated Phagocytosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-1801 is a first-in-class, bispecific antibody that represents a novel immunotherapeutic strategy for B-cell malignancies.[1] Its unique design, co-targeting both CD19 and CD47, aims to enhance the phagocytic activity of macrophages against tumor cells while mitigating the hematological toxicities associated with earlier CD47-targeting agents.[1][2][3] This technical guide provides an in-depth analysis of TG-1801's mechanism of action, a summary of key preclinical data, and detailed experimental protocols to facilitate further research and development in this area.

Core Mechanism of Action: Overcoming the "Don't Eat Me" Signal

TG-1801 is a fully human IgG1 bispecific antibody. It is engineered with a high-affinity arm targeting CD19, a B-cell specific marker, and a second arm that blocks CD47.[4] CD47 is a ubiquitous transmembrane protein that functions as an innate immune checkpoint by interacting with the signal regulatory protein alpha (SIRPα) on macrophages.[5][6][7] This interaction transmits a "don't eat me" signal, preventing phagocytosis of healthy cells.[1][2][6] Many cancer cells, including B-cell lymphomas, overexpress CD47 to evade immune surveillance.[5][6]

The therapeutic rationale for TG-1801 is to selectively block the CD47-SIRPα axis on CD19-positive B-cells.[5][8] The high-affinity binding to CD19 anchors TG-1801 to the surface of the target B-cell, which then allows the lower-affinity CD47-binding arm to effectively block the interaction with SIRPα on macrophages.[3] This targeted approach is designed to minimize the binding of TG-1801 to healthy cells that express CD47 but not CD19, such as red blood cells and platelets, thereby reducing the risk of anemia and thrombocytopenia.[3][8] The blockade of the "don't eat me" signal, in conjunction with the presence of "eat me" signals like calreticulin on tumor cells, tips the balance towards phagocytosis.[5] Furthermore, the intact Fc portion of TG-1801 can engage Fc receptors on macrophages, further promoting antibody-dependent cellular phagocytosis (ADCP) and antibody-dependent cellular cytotoxicity (ADCC).[3][5]

Caption: TG-1801 Signaling Pathway.

Quantitative Data on Phagocytosis and Anti-Tumor Activity

Preclinical studies have demonstrated the potential of TG-1801 to enhance macrophage-mediated phagocytosis and inhibit tumor growth, both as a single agent and in combination with other therapies.

In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) and Cytotoxicity (ADCC)

| Treatment | Fold Increase in ADCP vs. Control | Fold Increase in ADCC vs. Control | Reference |

| TG-1801 | Not explicitly stated | 4.1 | [8] |

| Ublituximab + Umbralisib (U2) | 2.0 | Not explicitly stated | [8] |

| TG-1801 + U2 | 4.0 | Not explicitly stated | [8] |

| TG-1801 + Ublituximab | Not explicitly stated | 7.2 | [8] |

In Vivo Tumor Growth Inhibition (TGI) in Raji Lymphoma Model

| Treatment | Dose | TGI (%) | Tumor-Free Mice (Day 35 post-treatment) | Reference |

| TG-1801 | 5mg/kg, qw | 76 | 1/8 | [8] |

| Ublituximab | 5mg/kg, qw | 88 | Not explicitly stated | [8] |

| Umbralisib | 150mg/kg, bid | 50 | 2/8 | [8] |

| TG-1801 + Umbralisib | As above | 85 | Not explicitly stated | [8] |

| TG-1801 + Ublituximab | As above | 93 | Not explicitly stated | [8] |

| TG-1801 + U2 | As above | 93 | 3/8 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the preclinical evaluation of TG-1801.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

-

Target Cells: Raji cells (Burkitt's lymphoma cell line) are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Effector Cells: Macrophages are derived from peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

CFSE-labeled Raji cells are pre-treated with the indicated antibodies (e.g., TG-1801, U2 combination, or control IgG) for 30 minutes.

-

The pre-treated target cells are then incubated with the PBMC-derived macrophages at a 1:4 ratio (macrophage:target) for 1 hour.

-

Phagocytosis is quantified by flow cytometry, measuring the percentage of macrophages (identified by a marker like CD14) that are also positive for the fluorescent label from the target cells (CD14+/CFSE+).

-

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

-

Target Cells: Raji cells.

-

Effector Cells: Peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Raji cells are pre-treated with the indicated antibodies or an isotype control for 30 minutes.

-

PBMCs are added to the target cells at an Effector:Target (E:T) ratio of 10:1.

-

The co-culture is incubated for 4 hours.

-

Cell lysis, indicative of ADCC, is measured, for example, by a lactate dehydrogenase (LDH) release assay.

-

Caption: ADCP Experimental Workflow.

The Role of the GPR183 Pathway in Combination Therapy

Further research into the synergistic effects of TG-1801 with the U2 combination (ublituximab and umbralisib) has implicated the G protein-coupled receptor 183 (GPR183).[9] The triple combination therapy appears to potentiate the anti-tumor activity by activating the pro-inflammatory GPR183, which in turn promotes macrophage-dependent phagocytosis and impacts B-cell cytoskeleton and motility.[9] This suggests that TG-1801, in addition to its direct effect on the CD47-SIRPα checkpoint, may also modulate the tumor microenvironment to be more conducive to an anti-tumor immune response when used in combination with other agents.

Clinical Development

A Phase 1, first-in-human clinical trial of TG-1801 was initiated in patients with relapsed or refractory B-cell lymphoma to assess its safety, pharmacokinetics, and preliminary efficacy.[1][2] The study was designed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose.[1][2] Data from this trial showed that TG-1801, both as a monotherapy and in combination with ublituximab, demonstrated clinical activity with an acceptable safety profile in heavily pretreated patients.[4]

Conclusion

TG-1801 is a promising bispecific antibody that leverages a targeted approach to block the CD47-SIRPα immune checkpoint on CD19-expressing B-cells. Preclinical data robustly support its role in enhancing macrophage-mediated phagocytosis and demonstrate significant anti-tumor activity, particularly in combination with other targeted therapies. The detailed mechanisms and protocols provided herein offer a foundation for further investigation into the full therapeutic potential of TG-1801 in the treatment of B-cell malignancies.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. TG Therapeutics’s new anti-CD47 and CD19 therapy TG-1801 enters Phase I clinical practice – Creative Biolabs Bispecific Antibody Blog [creative-biolabs.com]

- 3. lightchainbio.com [lightchainbio.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Facebook [cancer.gov]

- 6. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Novel Blockade CD47 Antibody With Therapeutic Potential for Cancer [frontiersin.org]

- 8. tgtherapeutics.com [tgtherapeutics.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to CD47-Targeting Therapies in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cluster of differentiation 47 (CD47) has emerged as a critical innate immune checkpoint, playing a pivotal role in tumor immune evasion.[1][2][3] Expressed ubiquitously on healthy cells, CD47 interacts with the signal-regulatory protein alpha (SIRPα) on myeloid cells, primarily macrophages and dendritic cells, to transmit a potent inhibitory "don't eat me" signal.[2][3][4] Many hematologic and solid tumors exploit this mechanism by overexpressing CD47, effectively shielding themselves from phagocytic clearance by the innate immune system.[3][5] Consequently, blocking the CD47-SIRPα axis has become a highly promising strategy in cancer immunotherapy, aiming to restore macrophage-mediated phagocytosis of tumor cells and bridge innate and adaptive immunity.[3][6][7] This guide provides an in-depth review of the CD47-SIRPα pathway, therapeutic strategies, clinical data, and key experimental methodologies.

The CD47-SIRPα Signaling Axis

The interaction between CD47 on a target cell and SIRPα on a macrophage is the central node of this inhibitory pathway.

-

Mechanism of Inhibition: When CD47 binds to SIRPα, the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic tail of SIRPα become phosphorylated.[4] This leads to the recruitment of Src homology-2 (SH2)-domain-containing protein tyrosine phosphatases, SHP-1 and SHP-2.[4] These phosphatases dephosphorylate downstream signaling components, including myosin-IIA, which is essential for the cytoskeletal rearrangements required for phagocytosis.[4] This cascade ultimately results in the inhibition of phagocytic activity, allowing the CD47-expressing cell to evade destruction.[4]

-

Role in Cancer: Cancer cells frequently upregulate CD47 expression, a characteristic that is often correlated with poor prognosis.[4][5] This overexpression provides a potent survival signal, enabling tumors to evade surveillance by the innate immune system.[5] Therapeutic blockade of this interaction removes the inhibitory signal, thereby "unmasking" the tumor cells for phagocytosis, a process often dependent on the simultaneous presence of pro-phagocytic "eat me" signals like calreticulin.[3][8]

Therapeutic Strategies Targeting the CD47 Axis

Several distinct approaches are being clinically evaluated to disrupt the CD47-SIRPα interaction. These can be broadly categorized as anti-CD47 monoclonal antibodies, SIRPα-Fc fusion proteins, and anti-SIRPα antibodies.

-

Anti-CD47 Monoclonal Antibodies (mAbs): These antibodies directly bind to CD47 on cancer cells, preventing its interaction with SIRPα.[3][8] The mechanism of action can be multifaceted, including not only the blockade of the "don't eat me" signal but also Fc-dependent mechanisms like antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[5][8] A major challenge for this class is on-target toxicity, particularly anemia, due to the expression of CD47 on red blood cells (RBCs).[9][10][11]

-

SIRPα-Fc Fusion Proteins: These agents consist of the extracellular CD47-binding domain of SIRPα fused to an immunoglobulin Fc domain.[3] They act as a "decoy receptor," binding to CD47 on cancer cells and blocking the inhibitory signal. Different Fc backbones (e.g., IgG1 or IgG4) can be used to modulate effector functions, with IgG1 promoting a stronger pro-phagocytic signal and IgG4 designed to minimize RBC binding and related toxicities.[12]

-

Anti-SIRPα Monoclonal Antibodies: An alternative strategy is to target SIRPα on myeloid cells.[8] This approach could potentially offer a better safety profile as SIRPα expression is more restricted to myeloid and neural cells compared to the ubiquitous expression of CD47.[8]

Clinical Landscape and Quantitative Data

Numerous agents targeting the CD47-SIRPα axis have entered clinical trials, with varying degrees of success. While early results for some agents were promising, the field has faced setbacks, highlighting the complexities of targeting this pathway.[1] For instance, several phase 3 trials for the leading anti-CD47 antibody, magrolimab, were discontinued due to futility and an increased risk of death.[13][14][15]

Table 1: Selected Anti-CD47 Monoclonal Antibodies in Clinical Development

| Agent (Company) | Mechanism | Indication(s) | Combination Therapy | Phase | Key Efficacy Data (ORR/CR) | Key Adverse Events | Reference(s) |

| Magrolimab (Gilead) | Anti-CD47 IgG4 mAb | MDS, AML | Azacitidine | Ib | HR-MDS: 74.7% ORR, 32.6% CR | Anemia, Neutropenia, Thrombocytopenia, Infusion-related reactions | [16] |

| TP53-mut AML | Azacitidine | III (Terminated) | Did not meet primary endpoint of OS vs. control. | Increased risk of death (infection, respiratory failure). | [13][14][17] | ||

| Lemzoparlimab (I-MAB) | Anti-CD47 mAb (RBC-sparing) | HR-MDS | Azacitidine | IIa | 82.1% ORR (in evaluable pts) | Well-tolerated, designed to minimize hematotoxicity. | [18] |

| R/R AML, MDS | Monotherapy | I | 1 patient with refractory AML achieved MLFS. | Well-tolerated. | [19] |

ORR: Overall Response Rate; CR: Complete Response; HR-MDS: Higher-Risk Myelodysplastic Syndromes; AML: Acute Myeloid Leukemia; MLFS: Morphologic Leukemia-Free State.

Table 2: Selected SIRPα-Fc Fusion Proteins in Clinical Development

| Agent (Company) | Mechanism | Indication(s) | Combination Therapy | Phase | Key Efficacy Data (ORR) | Key Adverse Events | Reference(s) |

| TTI-621 (Pfizer) | SIRPα-IgG1 Fc | R/R Lymphoma | Monotherapy | I | 18-29% ORR (T- and B-cell lymphomas) | Thrombocytopenia (dose-dependent) | [12][20] |

| TTI-622 (Pfizer) | SIRPα-IgG4 Fc | R/R Lymphoma | Monotherapy | I | 33% ORR | Generally well-tolerated, less thrombocytopenia than TTI-621. | [12][20] |

| Evorpacept (ALX148) (ALX Oncology) | High-affinity SIRPα-inactive Fc | HER2+ Gastric/GEJ Cancer | Trastuzumab + Ramucirumab + Paclitaxel | II | 40.3% ORR (vs. 26.6% in control arm) | Tolerable safety profile. | [21][22] |

| R/R B-cell NHL | Lenalidomide + Rituximab | I | 90% ORR (80% CR) | Neutropenia, Infections | [23] |

R/R: Relapsed/Refractory; GEJ: Gastroesophageal Junction; NHL: Non-Hodgkin Lymphoma.

Key Experimental Protocols

Validating the mechanism and efficacy of CD47-targeting agents relies on a set of standardized preclinical assays.

In Vitro Phagocytosis Assay

This assay is fundamental to demonstrating that a therapeutic agent can induce macrophage-mediated clearance of tumor cells.

Methodology:

-

Cell Preparation:

-

Culture macrophages (e.g., derived from human peripheral blood mononuclear cells (PBMCs) or a cell line like THP-1).

-

Label target tumor cells with a fluorescent dye (e.g., Calcein AM or CFSE).

-

-

Co-culture:

-

Co-culture the labeled tumor cells with macrophages at a defined effector-to-target (E:T) ratio (e.g., 1:2 or 1:4).

-

Add the anti-CD47 therapeutic agent or an isotype control antibody at various concentrations.

-

-

Incubation: Incubate the co-culture for a set period (typically 2-4 hours) at 37°C to allow for phagocytosis.

-

Analysis:

-

Gently harvest the cells. Macrophages can be counter-stained with a fluorescently-labeled antibody (e.g., anti-CD11b).

-

Analyze the cells using flow cytometry. Phagocytosis is quantified by identifying the percentage of macrophages that are double-positive for both the macrophage marker and the tumor cell label.[24]

-

Binding Affinity Assays (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique used to quantify the binding kinetics (association and dissociation rates) and affinity (KD) between a therapeutic agent and its target.

Methodology:

-

Chip Preparation: Immobilize one of the binding partners (e.g., recombinant human SIRPα or the anti-CD47 antibody) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[25][26]

-

Analyte Injection: Flow the other binding partner (the analyte, e.g., recombinant human CD47 extracellular domain) in a series of increasing concentrations over the chip surface.[27]

-

Detection: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized ligand. This is recorded in real-time as a sensorgram.

-

Data Analysis:

In Vivo Xenograft Models

To evaluate anti-tumor efficacy in a living system, immunodeficient mice are engrafted with human tumor cells.

Methodology:

-

Animal Model: Use severely immunodeficient mice (e.g., NOD/SCID) that can accept human cell grafts without rejection.

-

Tumor Engraftment: Implant human tumor cells (either from a cell line or a patient-derived xenograft, PDX) subcutaneously or orthotopically into the mice.[24]

-

Treatment: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, isotype control, therapeutic agent). Administer the agent according to a defined dose and schedule (e.g., intraperitoneal or intravenous injection).

-

Monitoring and Endpoints:

Challenges and Future Directions

-

On-Target Toxicity: Anemia and thrombocytopenia remain significant challenges for first-generation anti-CD47 mAbs due to the expression of CD47 on hematopoietic cells.[9][11] Strategies to mitigate this include using priming doses, developing RBC-sparing antibodies that bind to a unique epitope not involved in hemagglutination, and focusing on SIRPα as a target.[11][18]

-

Resistance Mechanisms: Tumors may develop resistance by upregulating alternative "don't eat me" signals or downregulating pro-phagocytic signals.[1]

-

Combination Therapies: The future of CD47 blockade likely lies in rational combination therapies. Combining CD47 inhibitors with agents that increase pro-phagocytic signals (e.g., certain chemotherapies) or with other immunotherapies like PD-1/PD-L1 inhibitors to engage the adaptive immune system, holds significant promise.[6][7][29]

Conclusion

Targeting the CD47-SIRPα innate immune checkpoint is a powerful and promising strategy in oncology. Despite clinical setbacks with early-generation agents, the field is rapidly evolving.[30] Second-generation molecules with improved safety profiles, such as RBC-sparing antibodies and SIRPα-Fc fusion proteins, are demonstrating significant clinical activity, particularly in combination regimens.[31][32] A deep understanding of the underlying biology, robust preclinical validation, and intelligent clinical trial design will be paramount to unlocking the full therapeutic potential of modulating this critical pathway for the benefit of cancer patients.

References

- 1. Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Targeting CD47: the achievements and concerns of current studies on cancer immunotherapy - Huang - Journal of Thoracic Disease [jtd.amegroups.org]

- 6. CD47/SIRPα pathway mediates cancer immune escape and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD47-Targeted Therapy in Cancer Immunotherapy: At a Crossroads of Promise and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progress of CD47 immune checkpoint blockade agents in anticancer therapy: a hematotoxic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trillium Therapeutics Announces Updated Data From Its Ongoing TTI-622 and TTI-621 Dose Escalation Studies - BioSpace [biospace.com]

- 13. targetedonc.com [targetedonc.com]

- 14. ashpublications.org [ashpublications.org]

- 15. ashpublications.org [ashpublications.org]

- 16. ascopubs.org [ascopubs.org]

- 17. ashpublications.org [ashpublications.org]

- 18. ashpublications.org [ashpublications.org]

- 19. researchgate.net [researchgate.net]

- 20. Trillium Therapeutics Provides Data Update, Announces Phase [globenewswire.com]

- 21. targetedonc.com [targetedonc.com]

- 22. onclive.com [onclive.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Anti-CD47 Antibody As a Targeted Therapeutic Agent for Human Lung Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Modulation of CD47-SIRPα innate immune checkpoint axis with Fc-function detuned anti-CD47 therapeutic antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Signal-regulatory protein α from the NOD mouse binds human CD47 with an exceptionally high affinity – implications for engraftment of human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Opportunities and challenges of CD47-targeted therapy in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. CD47 Inhibitor Drug Clinical Trials Market Outlook to 2028 - Emerging CD47 Inhibitor Clinical Trials Showcase Potential Cancer Treatment Breakthroughs - BioSpace [biospace.com]

- 31. researchgate.net [researchgate.net]

- 32. Frontiers | Opportunities and challenges for anti-CD47 antibodies in hematological malignancies [frontiersin.org]

Methodological & Application

Application Notes and Protocols for TA-1801 in B-Cell Lymphoma In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TA-1801 (also known as TG-1801) is a bispecific antibody that represents a promising immunotherapeutic strategy for B-cell malignancies. It dually targets CD19, a B-cell-specific marker, and CD47, an anti-phagocytic signal often overexpressed on cancer cells.[1][2] This dual-targeting mechanism is designed to enhance the elimination of B-cell lymphoma cells through multiple effector functions, primarily antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[3] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound in B-cell lymphoma models.

Mechanism of Action

This compound exerts its anti-lymphoma effect through a two-pronged approach. The anti-CD19 arm specifically binds to B-lymphoma cells, while the anti-CD47 arm blocks the "don't eat me" signal transmitted by CD47 to the signal-regulatory protein alpha (SIRPα) on phagocytic cells like macrophages.[1][2] This blockade overcomes the immune evasion mechanism of tumor cells and enhances their engulfment. Furthermore, the Fc region of this compound can engage with Fc receptors on immune effector cells, such as Natural Killer (NK) cells, to induce ADCC.

Data Presentation

In Vitro Efficacy of this compound in Combination Therapies

The following table summarizes the in vitro efficacy of this compound as a single agent and in combination with other therapeutic agents in B-cell lymphoma cell lines.

| Cell Line | Treatment | Assay | Result | Reference |

| Raji | This compound | ADCC | 4.1-fold increase in cell death above control | [4] |

| Raji | This compound + Ublituximab | ADCC | 7.2-fold increase in cell death above control | [4] |

| Raji | Ublituximab + Umbralisib (U2) | ADCP | 2-fold increase | [4] |

| Raji | U2 + this compound | ADCP | 4-fold increase | [4] |

Table 1: Summary of in vitro efficacy data for this compound in combination with ublituximab and umbralisib in the Raji B-cell lymphoma cell line.

Experimental Protocols

Cell Lines and Reagents

-

Target B-cell Lymphoma Cell Lines: Raji (Burkitt's lymphoma), Jeko-1 (Mantle cell lymphoma)

-

Effector Cells:

-

Peripheral Blood Mononuclear Cells (PBMCs) for ADCC assays

-

M2-polarized primary macrophages for ADCP assays

-

-

Stromal Cells (optional co-culture): Bone marrow-derived stromal cells (BMSCs)

-

Antibodies: this compound, Ublituximab, Umbralisib, Isotype control antibody

-

Key Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, CFSE Cell Division Tracker Kit, LDH Cytotoxicity Detection Kit, CD14 antibody (for flow cytometry).

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol is designed to measure the ability of this compound to induce NK cell-mediated lysis of B-cell lymphoma target cells.

Workflow Diagram:

Caption: Workflow for the LDH-based ADCC assay.

Protocol:

-

Target Cell Preparation:

-

Culture Raji or Jeko-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Harvest cells in exponential growth phase and adjust the cell density to 1 x 10^5 cells/mL.

-

-

Effector Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI-1640 with 10% FBS.

-

-

Assay Procedure:

-

Plate 50 µL of target cells (5,000 cells) into each well of a 96-well U-bottom plate.

-

Prepare serial dilutions of this compound and isotype control antibody. Add 50 µL of the antibody solutions to the respective wells.

-

Incubate for 30 minutes at 37°C to allow antibody opsonization of target cells.

-

Add 50 µL of effector cells to achieve an effector-to-target (E:T) ratio of 10:1.

-

For control wells, add 50 µL of media instead of effector cells (spontaneous release) or 50 µL of 2% Triton X-100 (maximum release).

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Data Analysis:

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant to a new 96-well flat-bottom plate.

-

Perform the LDH release assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of specific cytotoxicity using the following formula:

-

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol measures the ability of this compound to promote the phagocytosis of B-cell lymphoma cells by macrophages.

Workflow Diagram:

Caption: Workflow for the flow cytometry-based ADCP assay.

Protocol:

-

Target Cell Preparation:

-

Label Raji cells with CFSE according to the manufacturer's protocol.

-

Wash the cells twice with RPMI-1640 to remove excess dye.

-

Resuspend the labeled cells at 1 x 10^6 cells/mL.

-

-

Effector Cell Preparation:

-

Differentiate primary human monocytes into M2-polarized macrophages by culturing with M-CSF.

-

Harvest and plate the macrophages in a 96-well plate.

-

-

Assay Procedure:

-

Pre-treat the CFSE-labeled Raji cells with this compound or an isotype control antibody for 30 minutes at 37°C.

-

Add the opsonized target cells to the wells containing the M2 macrophages at a macrophage to target cell ratio of 1:4.

-

Incubate the co-culture for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

After incubation, gently wash the cells to remove non-phagocytosed target cells.

-

Stain the cells with a fluorescently labeled anti-CD14 antibody to identify macrophages.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD14-positive population and then quantifying the percentage of CFSE-positive cells within the CD14-positive gate. This represents the percentage of macrophages that have phagocytosed the target B-cell lymphoma cells.

-

Signaling Pathway Visualization

This compound Mechanism of Action: Dual Targeting of CD19 and CD47

Caption: Dual targeting mechanism of this compound.

This diagram illustrates how this compound simultaneously targets CD19 on B-cell lymphoma cells and blocks the CD47-SIRPα inhibitory axis, leading to enhanced phagocytosis by macrophages.

References

Application Notes and Protocols: TA-1801 Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

These application notes provide a comprehensive overview and detailed protocols for assessing the antibody-dependent cellular cytotoxicity (ADCC) mediated by TA-1801, a novel bispecific antibody targeting CD19 and CD47.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical evaluation of immunotherapies.

Introduction to this compound and ADCC

This compound is a bispecific antibody that selectively targets CD47 on CD19-positive B-cells.[2] This dual-targeting mechanism aims to enhance the immune-mediated killing of malignant B-cells by blocking the "don't eat me" signal provided by CD47-SIRPα interaction, while also leveraging the ADCC mechanism.[1][2]

ADCC is a critical effector function of the immune system where an antibody-coated target cell is lysed by an effector immune cell.[3][4] This process is typically mediated by Natural Killer (NK) cells, which express Fcγ receptors (primarily FcγRIIIa or CD16a) on their surface.[3][4] When the Fab portion of an antibody, such as this compound, binds to its target antigen (CD19) on a cancer cell, its Fc region is recognized by the FcγR on an NK cell.[3] This engagement triggers the activation of the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes, which ultimately induce apoptosis in the target cell.[3]

ADCC Signaling Pathway

The binding of the antibody's Fc region to the FcγRIIIa (CD16a) on NK cells initiates a downstream signaling cascade. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), followed by the activation of key signaling molecules such as Syk, PLC-γ, and PI3K.[5][6] The culmination of this signaling is the mobilization and exocytosis of cytotoxic granules towards the target cell.[5]

Experimental Protocols

Several methods can be employed to measure ADCC activity in vitro. A common and robust method is a flow cytometry-based cytotoxicity assay using peripheral blood mononuclear cells (PBMCs) as effector cells and a CD19-expressing cell line as target cells.

Protocol: Flow Cytometry-Based ADCC Assay

This protocol details the steps for quantifying the cytotoxic activity of this compound against CD19+ target cells.

1. Materials and Reagents:

-

Target Cells: CD19-expressing B-cell lymphoma cell line (e.g., Raji).

-

Effector Cells: Cryopreserved or freshly isolated human peripheral blood mononuclear cells (PBMCs).

-

Antibodies: this compound, isotype control antibody.

-

Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Staining Reagents:

-

A fluorescent dye to label target cells (e.g., CFSE).

-

A viability dye to identify dead cells (e.g., 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)).

-

-

Equipment:

-

96-well U-bottom plates.

-

Centrifuge.

-

CO2 incubator (37°C, 5% CO2).

-

Flow cytometer.

-

2. Experimental Workflow Diagram:

3. Detailed Procedure:

-

Target Cell Preparation:

-

Culture Raji cells to a density of approximately 1x10^6 cells/mL.

-

Harvest and wash the cells with PBS.

-

Resuspend cells at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 1 µM.

-

Incubate for 15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of complete media and incubate for 5 minutes.

-

Wash the cells three times with complete media to remove excess dye.

-

Resuspend the labeled target cells in complete media at a concentration of 2x10^5 cells/mL.

-

-

Effector Cell Preparation:

-

Thaw cryopreserved PBMCs or isolate fresh PBMCs from healthy donor blood.

-

Wash the cells and resuspend in complete media.

-

Determine cell viability and concentration.

-

Adjust the cell concentration to achieve the desired Effector:Target (E:T) ratios (e.g., for a 10:1 ratio, prepare a solution of 2x10^6 cells/mL).

-

-

ADCC Assay Setup:

-

Plate 50 µL of the labeled target cell suspension (10,000 cells) into each well of a 96-well U-bottom plate.

-

Prepare serial dilutions of this compound and the isotype control antibody.

-

Add 50 µL of the antibody dilutions to the appropriate wells.

-

Incubate for 30 minutes at 37°C.

-

Add 100 µL of the effector cell suspension to the wells to achieve the desired E:T ratio (e.g., 10:1 or 25:1).

-

Include control wells:

-

Spontaneous Lysis: Target cells + Effector cells (no antibody).

-

Maximum Lysis: Target cells + Lysis buffer (e.g., Triton X-100).

-

Target Cells Alone: Target cells only.

-

-

Centrifuge the plate at 250 x g for 3 minutes to pellet the cells.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Staining and Flow Cytometry:

-

After incubation, add 10 µL of 7-AAD solution to each well.

-

Incubate for 15 minutes at 4°C in the dark.

-

Acquire events on a flow cytometer. Gate on the CFSE-positive target cell population and quantify the percentage of 7-AAD positive cells within this gate.

-

4. Data Analysis:

The percentage of specific cytotoxicity is calculated using the following formula:

% Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] x 100

Where:

-

% Experimental Lysis: Percentage of 7-AAD positive target cells in the presence of this compound.

-

% Spontaneous Lysis: Percentage of 7-AAD positive target cells in the absence of antibody.

-

% Maximum Lysis: Percentage of 7-AAD positive target cells in the presence of lysis buffer.

Data Presentation

Quantitative results from ADCC assays should be summarized to facilitate comparison between different conditions. The following table presents representative data on the potentiation of ADCC by this compound when used in combination with other therapeutic agents.

| Treatment Group | Target Cell Line | E:T Ratio | Fold Increase in ADCC (vs. Control) | Reference |

| This compound alone | Raji | 10:1 | 4.1 | [1] |

| This compound + Ublituximab | Raji | 10:1 | 7.2 | [1] |

Data represents the fold increase in Lactate Dehydrogenase (LDH) release, another common method for quantifying cell lysis, compared to an isotype control.[1]

Alternative Protocol: LDH Release Assay

An alternative to flow cytometry is the LDH release assay, which measures the activity of lactate dehydrogenase released from the cytosol of lysed cells.

1. Abbreviated Protocol:

-

Prepare target and effector cells as described previously.

-

Set up the co-culture in a 96-well plate with appropriate controls.

-

After the 4-hour incubation, centrifuge the plate at 250 x g for 4 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the % cytotoxicity using the same formula as for the flow cytometry assay, substituting absorbance values for the percentage of dead cells.[7]

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the ADCC-mediating potential of the this compound bispecific antibody. Both flow cytometry and LDH release assays are suitable methods for quantifying cytotoxicity, with flow cytometry offering the advantage of distinguishing between target and effector cell death. The provided data indicates that this compound is effective at inducing ADCC and that its activity can be potentiated by combination therapies.

References

- 1. tgtherapeutics.com [tgtherapeutics.com]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. ADCC: the rock band led by therapeutic antibodies, tumor and immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | From CD16a Biology to Antibody-Dependent Cell-Mediated Cytotoxicity Improvement [frontiersin.org]

- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Application Notes and Protocols: TG-1801 Animal Model Study Design for B-Cell Non-Hodgkin's Lymphoma (B-NHL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-1801 is a first-in-class bispecific antibody that targets both CD19 and CD47. This dual-targeting mechanism is designed to enhance the destruction of B-cell malignancies by leveraging two distinct and synergistic pathways. The CD19 arm of the antibody directs TG-1801 specifically to B-cells, including malignant B-NHL cells which widely express this antigen.[1][2][3] The anti-CD47 component blocks the "don't eat me" signal ubiquitously used by cancer cells to evade phagocytosis by macrophages.[2][3][4] By blocking the interaction between CD47 on cancer cells and SIRPα on macrophages, TG-1801 promotes the engulfment of tumor cells.[4][5][6][7] Preclinical studies have demonstrated that TG-1801 can potentiate the activity of other anti-cancer agents, such as the anti-CD20 antibody ublituximab and the PI3Kδ inhibitor umbralisib, in B-NHL models.[8]

These application notes provide a detailed overview of the preclinical animal model study design for evaluating the efficacy of TG-1801 in B-NHL, including comprehensive experimental protocols and data presentation.

Data Presentation

In Vivo Efficacy of TG-1801 in a Raji Xenograft Model

The following table summarizes the tumor growth inhibition (TGI) data from a preclinical study evaluating TG-1801 as a single agent and in combination with ublituximab and umbralisib in a Raji Burkitt's lymphoma xenograft mouse model.

| Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Tumor-Free Mice (Day 35 Post-Last Dose) |

| Vehicle Control | - | - | 0 | 0/8 |

| TG-1801 | 5 mg/kg | Once weekly (qw) | 76 | 1/8 |

| Ublituximab | 5 mg/kg | Once weekly (qw) | 88 | 3/8 |

| Umbralisib | 150 mg/kg | Twice daily (bid) | 50 | 2/8 |

| TG-1801 + Ublituximab | 5 mg/kg (each) | Once weekly (qw) | 93 | Not explicitly stated, but part of a group with increased tumor-free mice |

| TG-1801 + Umbralisib | TG-1801: 5 mg/kg (qw)Umbralisib: 150 mg/kg (bid) | As specified | 85 | Not explicitly stated, but part of a group with increased tumor-free mice |

| Ublituximab + Umbralisib (U2) | Ublituximab: 5 mg/kg (qw)Umbralisib: 150 mg/kg (bid) | As specified | Not explicitly stated | Not explicitly stated |

| TG-1801 + U2 | TG-1801: 5 mg/kg (qw)Ublituximab: 5 mg/kg (qw)Umbralisib: 150 mg/kg (bid) | As specified | 93 | 3/8 |

Data compiled from preclinical studies.[9]

Experimental Protocols

In Vivo Efficacy Study in a B-NHL Xenograft Mouse Model

This protocol outlines the key steps for evaluating the in vivo anti-tumor activity of TG-1801 in a subcutaneous Raji xenograft model.

1.1. Animal Model and Cell Line

-

Animal Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or similar immunocompromised mice (e.g., NSG) are recommended to prevent graft rejection.[10][11]

-

Cell Line: Raji cells (human Burkitt's lymphoma) are a commonly used and well-characterized cell line for B-NHL xenograft studies.[10][11]

-

Cell Culture: Raji cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells should be maintained in the logarithmic growth phase.

1.2. Tumor Implantation

-

Harvest Raji cells and resuspend in sterile, serum-free media or phosphate-buffered saline (PBS).

-

Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.

-

Adjust the cell concentration to 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

1.3. Animal Monitoring and Tumor Measurement

-

Monitor the health of the animals daily, including body weight, food and water consumption, and any signs of distress. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[12]

-

Once tumors are palpable, measure tumor dimensions (length and width) using calipers two to three times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

1.4. Treatment Administration

-

Prepare dosing solutions of TG-1801, ublituximab, and umbralisib in a sterile vehicle (e.g., PBS).

-

Administer treatments according to the schedules outlined in the data table (or as determined by the study design). Intravenous (IV) or intraperitoneal (IP) injections are common for antibody-based therapies, while umbralisib is orally bioavailable.

-

Include a vehicle control group that receives the same volume and schedule of the vehicle solution.

1.5. Efficacy Endpoints and Data Analysis

-

The primary efficacy endpoint is typically tumor growth inhibition (TGI).

-

Continue treatment for the specified duration (e.g., 21-28 days).

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Calculate TGI using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of differences between treatment groups.

In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol describes how to assess the ability of TG-1801 to induce the killing of B-NHL cells by effector cells like Natural Killer (NK) cells.

2.1. Materials

-

Target Cells: Raji or other CD19-positive B-NHL cell lines.

-

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells.

-

Antibodies: TG-1801, isotype control antibody, and a positive control antibody (e.g., an anti-CD20 antibody like rituximab or ublituximab).

-

Assay Medium: RPMI-1640 + 10% FBS.

-

Detection Reagent: A non-radioactive cytotoxicity assay kit (e.g., LDH release assay or a fluorescent-based assay).

2.2. Procedure

-

Plate target cells (e.g., 1 x 10^4 cells/well) in a 96-well plate.

-

Prepare serial dilutions of TG-1801 and control antibodies.

-

Add the antibodies to the wells containing the target cells and incubate for 30 minutes at 37°C.

-

Add effector cells at a predetermined effector-to-target (E:T) ratio (e.g., 25:1 or 50:1).

-

Incubate the plate for 4-6 hours at 37°C.

-

Following the manufacturer's instructions for the chosen cytotoxicity assay kit, measure the release of the marker (e.g., LDH) from lysed cells.

-

Include control wells for spontaneous release (target cells + effector cells, no antibody) and maximum release (target cells lysed with a detergent).

2.3. Data Analysis

-

Calculate the percentage of specific lysis for each antibody concentration using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

Plot the percentage of specific lysis against the antibody concentration to generate a dose-response curve and determine the EC50 value.

In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol details the assessment of TG-1801's ability to promote the phagocytosis of B-NHL cells by macrophages.

3.1. Materials

-

Target Cells: Raji or other CD19-positive B-NHL cell lines.

-

Effector Cells: Human monocyte-derived macrophages (MDMs) or a macrophage-like cell line (e.g., THP-1).

-

Antibodies: TG-1801, isotype control antibody.

-

Labeling Dyes: A fluorescent dye for labeling target cells (e.g., CFSE or pHrodo).

-

Assay Medium: RPMI-1640 + 10% FBS.

3.2. Procedure

-

Differentiate monocytes into macrophages in a culture plate for 5-7 days.

-

Label the target cells with a fluorescent dye according to the manufacturer's protocol.

-

Opsonize the labeled target cells by incubating them with serial dilutions of TG-1801 or control antibodies for 30 minutes at 37°C.

-

Add the opsonized target cells to the macrophage culture at a suitable target-to-effector ratio (e.g., 4:1).

-

Incubate for 2-4 hours at 37°C to allow for phagocytosis.

-

Gently wash the wells to remove non-phagocytosed target cells.

-

Analyze the percentage of macrophages that have engulfed fluorescent target cells using flow cytometry or fluorescence microscopy.

3.3. Data Analysis

-

Quantify the percentage of fluorescently positive macrophages (indicating phagocytosis).

-

Plot the percentage of phagocytosis against the antibody concentration to generate a dose-response curve and determine the EC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

References

- 1. CD19 - Wikipedia [en.wikipedia.org]

- 2. A Phase I/Ib study of tolerability and activity of the chemotherapy-free triplet combination of ublituximab, umbralisib, and ibrutinib in patients with chronic lymphocytic leukaemia and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sartorius.com [sartorius.com]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Cd47-Signal Regulatory Protein α (Sirpα) Regulates Fcγ and Complement Receptor–Mediated Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role for CD47-SIRPα signaling in xenograft rejection by macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CD19 regulates B lymphocyte signaling thresholds critical for the development of B-1 lineage cells and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-tumor Efficacy of CD19 CAR-T in a Raji B Cell Xenografted Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of a xenograft model for anti-CD19 CAR T cell studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. veterinarypaper.com [veterinarypaper.com]

Application Notes & Protocols: Determining Cell Line Sensitivity to TA-1801

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TA-1801 is identified as a hypolipidemic agent that has demonstrated the ability to reduce serum cholesterol and triglyceride levels in preclinical studies.[1] It has also been noted to inhibit platelet aggregation in vitro.[1] While the primary therapeutic area of this compound appears to be related to lipid metabolism, understanding its effects on various cell lines is crucial for comprehensive preclinical evaluation, including assessment of potential off-target effects or exploration of new therapeutic applications, such as in cancer research where metabolic pathways are often dysregulated.

These application notes provide a generalized framework and detailed protocols for determining the sensitivity of various cancer cell lines to a novel therapeutic agent, exemplified here as this compound. The following protocols are standard methods used to assess cell viability, apoptosis, and cell cycle progression, which are key indicators of a compound's cytotoxic or cytostatic effects.

Quantitative Data Summary